molecular formula C10H9ClN4O2 B3837276 N-(3-chlorophenyl)-5-methyl-4-nitro-1H-pyrazol-3-amine

N-(3-chlorophenyl)-5-methyl-4-nitro-1H-pyrazol-3-amine

Cat. No.: B3837276
M. Wt: 252.66 g/mol
InChI Key: FLYMRXZFLYMXQC-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-5-methyl-4-nitro-1H-pyrazol-3-amine: is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a 3-chlorophenyl group, a methyl group, and a nitro group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-5-methyl-4-nitro-1H-pyrazol-3-amine typically involves the reaction of 3-chloroaniline with 5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or dimethylformamide (DMF) for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(3-chlorophenyl)-5-methyl-4-nitro-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst, ethanol as solvent.

    Reduction: m-CPBA, dichloromethane as solvent.

    Substitution: Nucleophiles (amines, thiols), base (e.g., sodium hydride), DMF as solvent.

Major Products Formed:

    Reduction: Formation of N-(3-aminophenyl)-5-methyl-4-nitro-1H-pyrazol-3-amine.

    Oxidation: Formation of this compound N-oxide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(3-chlorophenyl)-5-methyl-4-nitro-1H-pyrazol-3-amine is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for further investigation in drug discovery.

Medicine: The compound’s potential therapeutic applications are being explored, particularly in the treatment of inflammatory diseases and cancer. Its ability to modulate specific molecular targets makes it a potential lead compound for the development of new pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-5-methyl-4-nitro-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In the case of receptor interactions, the compound can act as an agonist or antagonist, influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(3-chlorophenyl)-5-methyl-4-nitro-1H-pyrazol-3-carboxamide
  • N-(3-chlorophenyl)-5-methyl-4-nitro-1H-pyrazol-3-thiol
  • N-(3-chlorophenyl)-5-methyl-4-nitro-1H-pyrazol-3-ol

Comparison: Compared to these similar compounds, N-(3-chlorophenyl)-5-methyl-4-nitro-1H-pyrazol-3-amine exhibits unique properties due to the presence of the amino group. This functional group enhances its reactivity and allows for the formation of a wider range of derivatives. Additionally, the amino group can participate in hydrogen bonding, influencing the compound’s solubility and interaction with biological targets.

Properties

IUPAC Name

N-(3-chlorophenyl)-5-methyl-4-nitro-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O2/c1-6-9(15(16)17)10(14-13-6)12-8-4-2-3-7(11)5-8/h2-5H,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYMRXZFLYMXQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)NC2=CC(=CC=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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